4-amino-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

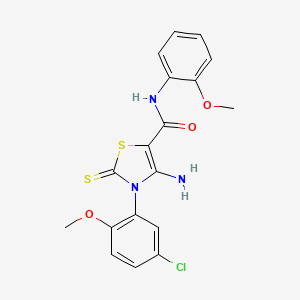

This compound features a dihydrothiazole core substituted with a sulfanylidene group at position 2, a 5-chloro-2-methoxyphenyl group at position 3, and a carboxamide moiety at position 5 linked to a 2-methoxyphenylamine (Figure 1). The chloro and methoxy substituents on the phenyl rings contribute to lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-13-6-4-3-5-11(13)21-17(23)15-16(20)22(18(26)27-15)12-9-10(19)7-8-14(12)25-2/h3-9H,20H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJGNOMSPKXNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₁ClN₂O₃S₂

- Molecular Weight : 330.81 g/mol

- CAS Number : 688337-72-6

- Structure : The compound features a thiazole ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the 2-amino-1,3,4-thiadiazole moiety in similar compounds has been linked to:

- Inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Inhibition of Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

A study reported that certain thiazole derivatives had a Minimum Inhibitory Concentration (MIC) as low as 32.6 μg/mL against specific bacterial strains, surpassing the efficacy of standard antibiotics like itraconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives is notable. For instance:

- Compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines.

- A specific derivative demonstrated an IC50 value of 4.363 μM against human colon cancer cells (HCT 116), indicating potent anticancer activity .

Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory effects:

- Some compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro.

- The mechanism often involves the modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its thiazole structure is particularly useful in the development of new chemical entities with varied functionalities. The compound can be utilized in:

- Organic synthesis : As an intermediate in the preparation of other thiazole derivatives.

- Material science : In the development of specialty chemicals and polymers.

Research has indicated that this compound exhibits notable biological properties , making it a subject of interest for:

- Antimicrobial Activity : Studies have shown that thiazole derivatives often possess antimicrobial properties, which could be explored further with this compound.

- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, warranting deeper exploration into its mechanisms and efficacy against various cancer cell lines.

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent :

- Drug Development : It serves as a lead compound for developing new drugs targeting specific diseases. The presence of amino and sulfanylidene groups can enhance biological interactions with target proteins.

Case Studies

While specific case studies on this exact compound may be limited, research on related thiazole derivatives provides insights into its potential applications:

- Antimicrobial Studies : Research has shown that thiazoles can inhibit bacterial growth by targeting specific metabolic pathways.

- Cancer Research : Various studies have reported that thiazole-containing compounds exhibit cytotoxic effects on cancer cells through apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Key Observations

Substituent Impact on Bioactivity :

- The nitrothiophene group in confers antibacterial activity, likely through interference with bacterial enzyme systems. In contrast, chlorothiophene in enhances FXa inhibition by optimizing hydrophobic interactions in the enzyme's S1 pocket.

- Methoxy groups (common in the target compound and ) improve metabolic stability by blocking oxidative degradation pathways .

Synthetic Methodologies :

- The target compound’s carboxamide linkage can be synthesized via HATU-mediated coupling, as demonstrated for nitrothiophene carboxamides in .

- Purification via silica gel chromatography (common in ) is critical for isolating thiazole derivatives with high purity.

Pharmacokinetic Considerations :

- Chlorophenyl and methoxyphenyl groups (shared with ) increase logP values, enhancing membrane permeability but risking CYP450-mediated metabolism.

- The sulfanylidene group in the target compound may reduce plasma protein binding compared to sulfonamide analogs (e.g., ), improving free drug availability.

Data Table: Physicochemical and Spectral Comparisons

Preparation Methods

Solid-Phase Synthesis Using Merrifield Resin

A traceless linker strategy on chloromethyl polystyrene resin enables stepwise assembly of the thiazole ring. The resin is functionalized with a sulfur linker, followed by sequential coupling of:

-

4-Amino-thiazole-5-carboxylic acid via Fmoc-protected intermediates.

-

5-Chloro-2-methoxyphenyl groups at position 3 using Ullmann coupling or nucleophilic aromatic substitution.

This method achieves an average yield of 9% over 11 steps, with final cleavage using trifluoroacetic acid (TFA).

Solution-Phase Cyclization

Thioureido esters undergo cyclization in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C to form the 2-sulfanylidene-thiazole core. Key reactants include:

-

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS: 688337-72-6), a methyl ester precursor.

-

Thiocarbonyl transfer agents (e.g., Lawesson’s reagent) to install the sulfanylidene group.

Carboxamide Functionalization

The N-(2-methoxyphenyl) carboxamide group is introduced via amide coupling or ester-to-amide conversion .

Coupling with 2-Methoxyaniline

The methyl ester intermediate (from) undergoes aminolysis with 2-methoxyaniline under refluxing toluene, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) . Conditions include:

Electrochemical Synthesis

Recent advances employ constant-current electrolysis (8 mA) in DCE/HFIP mixtures to activate sulfonimidoyl intermediates. This method avoids stoichiometric oxidants and achieves 76% yield for analogous carboxamides.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Characterization and Analytical Data

Post-synthesis validation employs:

Challenges and Alternative Routes

Q & A

Q. What are the optimized synthesis protocols for this compound, and how are reaction conditions (e.g., solvent, temperature) tailored to improve yield?

The synthesis involves multi-step reactions, typically starting with condensation of substituted phenyl rings with thiazole precursors. Key steps include:

- Amide bond formation : Use coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF under nitrogen atmosphere at 0–25°C .

- Thiazole ring closure : Requires thiourea derivatives and α-halo ketones, optimized at 60–80°C in ethanol .

- Critical parameters : Temperature control (±2°C) and pH adjustment (e.g., ammonia for precipitation) significantly affect purity. Yields range from 65–85% after recrystallization (ethanol/DMF mixtures) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiazole carbons (δ 160–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: ±0.3%, N: ±0.2%) .

Q. How is the compound screened for preliminary biological activity?

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus, E. coli), and anticancer activity via MTT assays (IC₅₀ against HeLa or MCF-7 cells) .

- Biochemical probes : Fluorescence polarization assays assess binding affinity to target enzymes (e.g., kinases) .

Advanced Research Questions

Q. What mechanistic insights explain its potential antimicrobial or anticancer activity?

- Target interactions : The thiazole sulfur and sulfanylidene groups may inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding .

- Apoptosis induction : In cancer cells, the compound triggers ROS generation and caspase-3 activation, validated by flow cytometry and Western blot .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

- Reproducibility checks : Ensure strict anhydrous conditions for amide coupling; trace moisture reduces yields by 20–30% .

- Bioactivity variability : Use standardized cell lines (e.g., ATCC-certified) and control for serum concentration in assays .

Q. What computational methods predict its pharmacokinetic properties or target binding?

- Molecular docking (AutoDock Vina) : Models interactions with DHFR (PDB: 1DHF) or tubulin (PDB: 1SA0), with binding energies ≤-8.0 kcal/mol indicating high affinity .

- ADMET prediction (SwissADME) : Low BBB permeability (logBB <0.3) but moderate hepatic metabolism (CYP3A4 substrate) .

Q. How does structural modification enhance its bioactivity or reduce toxicity?

- SAR studies :

- Methoxy groups : Electron-donating substituents at 2-methoxyphenyl improve solubility but reduce antimicrobial potency .

- Chloro substitution : 5-Cl on the phenyl ring increases cytotoxicity (IC₅₀ ↓20–40%) but may elevate hepatotoxicity risks .

Q. What strategies stabilize the compound under physiological conditions?

- pH stability : Degrades rapidly at pH >8.0; buffered formulations (pH 6.5–7.4) in PBS or cell media extend half-life to 24–48 hrs .

- Light sensitivity : Store in amber vials at -20°C to prevent sulfanylidene oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.